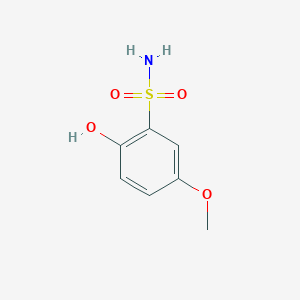

2-Hydroxy-5-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

82020-60-8 |

|---|---|

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-hydroxy-5-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H9NO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

VJSDIDCDCMYJJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Classical and Contemporary Synthetic Pathways to 2-Hydroxy-5-methoxybenzenesulfonamide and its Analogues

The assembly of the 2-Hydroxy-5-methoxybenzenesulfonamide core structure can be approached through various synthetic routes, combining traditional reactions with modern catalytic methods to improve efficiency and substrate scope.

The creation of the sulfur-nitrogen bond is the cornerstone of sulfonamide synthesis.

Classical Method: The most traditional and widely used method involves the reaction of a benzenesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. thieme-connect.comgoogle.com This nucleophilic substitution reaction is typically straightforward and high-yielding. For 2-Hydroxy-5-methoxybenzenesulfonamide, the synthesis would begin with the corresponding 2-hydroxy-5-methoxybenzenesulfonyl chloride, which is then treated with ammonia. The precursor, sulfonyl chloride, is often prepared from the corresponding sulfonic acid or by direct chlorosulfonation of the aromatic ring. google.comorgsyn.org For instance, benzenesulfonyl chlorides can be synthesized by reacting benzene (B151609) with chlorosulfonic acid or from sodium benzenesulfonate (B1194179) with reagents like phosphorus pentachloride (PCl₅).

Contemporary Methods: Modern organic synthesis has introduced milder and more versatile methods for S-N bond formation. researchgate.net These include:

Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have been developed to couple aryl halides or boronic acids with sulfonamides, though this is more common for N-arylation of existing sulfonamides. thieme-connect.com

Reactions with Sulfinates and Thiosulfonates: Sodium sulfinates can react with electrophilic nitrogen sources to form sulfonamides. acs.org Thiosulfonates, which are stable and non-toxic alternatives to metal sulfinate salts, can also be coupled directly with amines under copper catalysis or in the presence of an oxidant like N-bromosuccinimide. organic-chemistry.org

Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) act as a source of SO₂, enabling the synthesis of sulfonamides from aryldiazonium salts or aryl halides in multi-component reactions. thieme-connect.comorganic-chemistry.org

Decarboxylative Sulfonylation: A novel one-pot method involves the conversion of aromatic carboxylic acids into sulfonyl chlorides via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. acs.org This approach avoids the need for pre-functionalized starting materials.

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (Sulfonyl Chloride) | Arylsulfonyl chloride, Amine/Ammonia | Base (e.g., pyridine) | Well-established, generally high yields. thieme-connect.com | Requires preparation of potentially unstable sulfonyl chlorides. acs.org |

| From Sulfinates | Sodium arylsulfinate, N-chloroamines | Copper catalyst | Milder conditions. organic-chemistry.org | Requires specific electrophilic nitrogen sources. acs.org |

| From Thiosulfonates | Thiosulfonate, Amine | Copper catalyst or NBS | Uses stable, non-toxic sulfur source. organic-chemistry.org | Requires synthesis of thiosulfonate precursor. |

| Using SO₂ Surrogates | Aryldiazonium salt, Amine | DABSO | Avoids gaseous SO₂, good functional group tolerance. thieme-connect.com | Multi-component reaction can be complex. |

| Decarboxylative Sulfonylation | Aromatic carboxylic acid, Amine | Copper catalyst, SO₂, DCDMH | Uses readily available acids, one-pot process. acs.org | Newer method, substrate scope may vary. |

The introduction and positioning of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene ring are governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.orgbritannica.com

The synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide would likely start from a precursor already containing these groups, such as 4-methoxyphenol. Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors. libretexts.orgorganicchemistrytutor.com This means they increase the electron density of the aromatic ring, making it more reactive towards electrophiles, and direct incoming electrophiles to the positions ortho and para to themselves. aakash.ac.in

In the case of 4-methoxyphenol, the hydroxyl group is at position 1 and the methoxy group at position 4.

The -OH group directs incoming electrophiles to positions 2 and 6 (ortho).

The -OCH₃ group directs incoming electrophiles to positions 3 and 5 (ortho).

The sulfonation reaction (introducing the -SO₃H group) would therefore be directed to the positions activated by both groups. The position C2 (ortho to the -OH group and meta to the -OCH₃ group) is highly activated. A related synthesis is that of cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, where 2-hydroxy-4-methoxybenzophenone is sulfonated using chlorosulfonic acid. patsnap.com Similarly, the synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be achieved via the Reimer-Tiemann reaction on 4-methoxyphenol. wikipedia.org These examples demonstrate the feasibility of performing electrophilic substitutions on such activated rings.

Newer methods for hydroxylation of activated aromatic rings, such as those containing methoxy groups, utilize peracid oxidation, which can be considered a type of electrophilic substitution. nih.gov

Further functionalization of the benzenesulfonamide (B165840) core allows for the creation of a diverse library of analogues. This can be achieved by introducing substituents onto the aromatic ring or by modifying the sulfonamide nitrogen.

Ring Functionalization: Standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation/acylation or halogenation can be used, with the regiochemical outcome dictated by the directing effects of the existing -OH, -OCH₃, and -SO₂NH₂ groups. The sulfonamide group itself is a deactivating, meta-director. thieme-connect.de However, the powerful activating effects of the hydroxy and methoxy groups would dominate, directing new substituents to the remaining open positions on the ring (ortho or para to the activating groups).

Cross-Coupling Reactions: Modern catalytic methods are frequently employed. For example, if a halogen atom is introduced onto the benzenesulfonamide core, it can serve as a handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of carbon- or heteroatom-based side chains. One study demonstrated the use of a copper-catalyzed cross-coupling to link a substituted benzenesulfonamide to an amine. nih.gov

N-Functionalization: The primary sulfonamide (-SO₂NH₂) has two N-H bonds that can be functionalized. Alkylation or arylation at the nitrogen atom is a common strategy to produce secondary or tertiary sulfonamides, expanding structural diversity. acs.org

S-Alkylation of Imidazole Derivatives: In the synthesis of complex sulfonamide-containing heterocycles, S-alkylation has been used as a strategy to enhance biological activity by improving properties like membrane permeability. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques

For analogues of 2-Hydroxy-5-methoxybenzenesulfonamide that contain stereocenters, obtaining enantiomerically pure compounds is critical. This is achieved either through asymmetric synthesis or by separating a racemic mixture using chiral resolution techniques.

Classical resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers of chiral acids and bases. wikipedia.orglibretexts.org If an analogue of 2-Hydroxy-5-methoxybenzenesulfonamide contains a basic site (e.g., an amino group on a side chain), it can be resolved using a chiral acid. google.com

The process involves these key steps: libretexts.orglibretexts.org

Salt Formation: The racemic base (the sulfonamide analogue) is treated with a single enantiomer of a chiral resolving agent (a chiral acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

Separation: Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution while the other remains dissolved.

Liberation: After separating the pure diastereomeric salt, the chiral resolving agent is removed by treating the salt with a non-chiral base (for an acidic resolving agent) or acid, which liberates the enantiomerically pure sulfonamide analogue.

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. unchainedlabs.com A screening process is often necessary to find the optimal combination that provides a large solubility difference between the diastereomeric salts. onyxipca.com

| Resolving Agent Class | Examples | Reference |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, O,O'-Dibenzoyltartaric acid | libretexts.orgonyxipca.comgoogle.com |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | libretexts.orgpharmtech.com |

| Chiral Bases (for acidic targets) | Brucine, Strychnine, Quinine, (R/S)-1-Phenylethylamine | libretexts.orgsigmaaldrich.com |

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer.

Organocatalytic Kinetic Resolution: Recent advancements have shown that organocatalysis is effective for the kinetic resolution of related chiral sulfur compounds. For example, the kinetic resolution of racemic sulfinamides has been achieved using hydrogen-bonding organocatalysts like squaramides. nih.gov In these reactions, the catalyst selectively activates one enantiomer of the sulfinamide for reaction with an alcohol, leading to an enantioenriched sulfinate ester and the recovery of the unreacted, enantioenriched sulfinamide. researchgate.net The efficiency of this process is measured by the selectivity factor (s), which quantifies the ratio of the reaction rates for the two enantiomers. researchgate.net

Biocatalytic Methods: Enzymes offer exceptionally high stereoselectivity and are increasingly used for kinetic resolutions under mild, environmentally friendly conditions. pharmtech.com For chiral sulfur compounds, several classes of enzymes have been investigated:

Monooxygenases and Lactonases: These enzymes have been used for the enantioselective synthesis of chiral sulfoxides and other sulfur-containing compounds. ucl.ac.uk

Sulfoxide (B87167) Reductases: Methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases (DmsABC) have been employed for the kinetic resolution of racemic sulfoxides. nih.govalmacgroup.com These enzymes selectively reduce one enantiomer to the corresponding sulfide, leaving the other sulfoxide enantiomer in high optical purity. frontiersin.orgnih.gov While these examples focus on sulfoxides, the principles of biocatalytic kinetic resolution are broadly applicable and represent a promising avenue for the synthesis of chiral sulfonamide analogues.

Derivatization and Structural Modification for Research Purposes

Strategies for Functional Group Introduction and Transformation on the 2-Hydroxy-5-methoxybenzenesulfonamide Scaffold

Alkylation and acylation reactions are fundamental strategies for modifying the phenolic hydroxyl and sulfonamide nitrogen atoms of 2-hydroxy-5-methoxybenzenesulfonamide and its derivatives. These modifications can significantly impact properties such as solubility, lipophilicity, and receptor-binding interactions.

Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated to form ether derivatives. A common method involves reacting the parent compound with an alkylating agent, such as dimethyl sulfate (B86663) or diethyl sulfate, in the presence of a base like potassium carbonate. This reaction is typically carried out in an inert solvent like acetone. For instance, a process for preparing 2,5-dimethoxybenzaldehyde, a related compound, involves the methylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) using dimethyl sulfate and potassium carbonate google.com. This method can be analogously applied to the 2-hydroxy-5-methoxybenzenesulfonamide scaffold to yield 2,5-dimethoxybenzenesulfonamide (B102634) derivatives.

Acylation of the Sulfonamide Nitrogen: The sulfonamide nitrogen can undergo acylation to form N-acylsulfonamides. Enzymatic acylation has been explored for the enantioselective synthesis of intermediates for drugs like Tamsulosin, which features a modified benzenesulfonamide (B165840) core. For example, the enantioselective acylation of racemic 4-methoxyamphetamine using an acylating agent in the presence of an enzyme like Candida antarctica lipase (B570770) B (CAL-B) has been reported to produce chiral N-acylated intermediates google.com. This highlights the potential for selective acylation on amine functionalities within derivatives of the core scaffold.

| Reaction Type | Reagents and Conditions | Functional Group Modified | Product Type | Reference |

| O-Alkylation | Dimethyl sulfate, Potassium carbonate, Acetone | Phenolic Hydroxyl | 2,5-Dimethoxybenzenesulfonamide derivative | google.com |

| N-Acylation (Enzymatic) | Acylating agent (e.g., ethyl acetate), Lipase (e.g., CAL-B) | Amino group on a side chain | Chiral N-acyl derivative | google.com |

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are key methods for introducing substituents onto the aromatic ring of 2-hydroxy-5-methoxybenzenesulfonamide. These modifications can influence the electronic properties of the molecule and provide handles for further functionalization.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring can significantly alter the compound's lipophilicity and electronic nature, which can in turn affect its biological activity and pharmacokinetic profile. The halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution, typically requiring a Lewis acid catalyst like FeX₃ or AlX₃ (where X is Cl or Br) to activate the halogen lumenlearning.comlibretexts.orgmasterorganicchemistry.com. For instance, a method for the bromination of 4-methoxybenzenesulfonamide, a closely related analog, involves reaction with bromine in the presence of a reducing agent google.com. This suggests that direct halogenation of the 2-hydroxy-5-methoxybenzenesulfonamide ring is a feasible strategy for generating novel derivatives.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) wikipedia.orglibretexts.orgchemistrysteps.com. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction. While specific studies on the nitration of 2-hydroxy-5-methoxybenzenesulfonamide are not prevalent, the general principles of aromatic nitration are well-established and can be applied to this scaffold libretexts.org. The directing effects of the existing hydroxyl, methoxy (B1213986), and sulfonamide groups would need to be considered to predict the regioselectivity of the reaction.

| Reaction Type | Typical Reagents | Purpose | Potential Product | Reference |

| Bromination | Bromine, Reducing agent | Introduce bromo substituent | Bromo-2-hydroxy-5-methoxybenzenesulfonamide | google.com |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Introduce nitro substituent | Nitro-2-hydroxy-5-methoxybenzenesulfonamide | wikipedia.orglibretexts.orgchemistrysteps.com |

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity, improve selectivity, and modulate physicochemical properties. Various heterocyclic moieties can be appended to the 2-hydroxy-5-methoxybenzenesulfonamide core.

For example, benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have been synthesized and investigated as carbonic anhydrase inhibitors nih.gov. The synthesis of such derivatives often involves coupling the benzenesulfonamide core, functionalized with a suitable linker (e.g., an aminoethyl group), with a heterocyclic carboxylic acid or its activated derivative. This approach allows for the systematic exploration of the chemical space around the core scaffold by varying the nature of the heterocyclic ring.

| Heterocyclic Moiety | Synthetic Strategy | Therapeutic Target (Example) | Reference |

| Pyrazolecarboxamide | Amide coupling between an amino-functionalized benzenesulfonamide and a pyrazole carboxylic acid | Carbonic Anhydrases | nih.gov |

| Pyridazinecarboxamide | Amide coupling between an amino-functionalized benzenesulfonamide and a pyridazine (B1198779) carboxylic acid | Carbonic Anhydrases | nih.gov |

Linker-functionalized derivatives of 2-hydroxy-5-methoxybenzenesulfonamide are designed to enable covalent attachment to biomolecules such as proteins, antibodies, or nanoparticles. This strategy is central to the development of targeted drug delivery systems and diagnostic agents.

Commonly used linkers in bioconjugation include those that are sensitive to pH, redox potential, or specific enzymes found in the target microenvironment nih.gov. For example, hydrazone linkers are known to be acid-labile, allowing for drug release in the acidic environment of endosomes or lysosomes nih.gov.

| Linker Type | Release Mechanism | Application | Reference |

| Sulfonyl Sydnonimine | Bioorthogonal cycloaddition with DIBAC | Targeted drug release | nih.gov |

| Hydrazone | Acid-catalyzed hydrolysis | pH-sensitive drug delivery | nih.gov |

Systematic Synthesis of Analogues and Homologues for Comprehensive Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues and homologues of 2-hydroxy-5-methoxybenzenesulfonamide is essential for establishing comprehensive structure-activity relationships (SAR). SAR studies help to identify the key structural features required for biological activity and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

A notable example of SAR studies on a related scaffold is the investigation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase nih.gov. In this study, a series of analogues was synthesized by modifying the substituents on both aromatic rings and the linker connecting them. This systematic approach allowed the researchers to identify compounds with nanomolar potency and excellent selectivity.

The benzenesulfonamide moiety is a well-known zinc-binding group and is a key feature of many carbonic anhydrase inhibitors acs.orguwa.edu.au. Extensive SAR studies have been conducted on benzenesulfonamide-based carbonic anhydrase inhibitors, where modifications to the benzene ring and the sulfonamide group have been systematically explored to achieve isoform-selective inhibition researchgate.netnih.gov. These studies often involve the synthesis of a library of compounds with variations at different positions of the scaffold.

| Scaffold Modification | Example of Variation | Impact on Activity (General) | Reference |

| Substitution on the benzene ring | Introduction of halogens, alkyl, or alkoxy groups | Modulates potency and selectivity | nih.govnih.gov |

| Modification of the sulfonamide group | N-alkylation, incorporation into heterocyclic systems | Alters binding interactions and isoform selectivity | acs.org |

| Variation of linker between pharmacophoric elements | Changes in length, rigidity, and chemical nature | Optimizes spatial orientation and receptor fit | nih.gov |

Development of Chiral Derivatives and Advanced Enantiomeric Studies

The introduction of chirality into the 2-hydroxy-5-methoxybenzenesulfonamide scaffold can lead to enantiomers with significantly different pharmacological and toxicological profiles. The development of chiral derivatives and their enantiomeric resolution or asymmetric synthesis is therefore a critical aspect of drug discovery and development.

A prominent example is the development of Tamsulosin, an α₁-adrenergic receptor antagonist, where the (R)-enantiomer is the active pharmaceutical ingredient. The key chiral intermediate for the synthesis of Tamsulosin is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide epo.orggoogle.com. Various strategies have been developed for the synthesis of this optically pure intermediate.

One approach involves the resolution of a racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (B44550) using a chiral resolving agent, such as D-(-)-mandelic acid or tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization google.comkarlancer.com.

Another strategy is the asymmetric synthesis of the chiral intermediate. This can be achieved through chemoenzymatic methods, such as the lipase-catalyzed kinetic resolution of a racemic amine precursor or the stereoselective bioreduction of a ketone intermediate catalyzed by alcohol dehydrogenases rsc.orgrsc.org. Furthermore, asymmetric synthesis starting from a chiral precursor like D-alanine has also been reported epo.orggoogle.com.

| Method | Description | Key Intermediate | Reference |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation with a chiral acid. | (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | google.comkarlancer.com |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., lipases, alcohol dehydrogenases) for stereoselective transformations. | Racemic amine or ketone precursors | rsc.orgrsc.org |

| Asymmetric Synthesis | Synthesis starting from a chiral pool material like D-alanine. | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | epo.orggoogle.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidation of Key Pharmacophoric Features within 2-Hydroxy-5-methoxybenzenesulfonamide Derivatives

The essential pharmacophore of 2-hydroxy-5-methoxybenzenesulfonamide derivatives is comprised of a substituted benzene (B151609) ring bearing a hydroxyl (-OH), a methoxy (B1213986) (-OCH3), and a sulfonamide (-SO2NHR) group. The specific arrangement of these functional groups is critical for molecular recognition and binding to biological targets. The hydroxyl group typically functions as a hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor. The sulfonamide moiety is a cornerstone of the pharmacophore, capable of participating in multiple hydrogen bond interactions, which is often vital for anchoring the molecule within the active site of a target protein.

Impact of Substituent Effects on Biological Activity and Target Interaction

The hydroxy and methoxy groups on the benzene ring are pivotal in modulating the biological activity of these compounds. The hydroxyl group at the 2-position is frequently essential for activity, often forming a critical hydrogen bond with the target enzyme. nih.gov The methoxy group, typically at the 3- or 5-position, influences the electronic environment of the aromatic ring and can also participate in van der Waals interactions or act as a hydrogen bond acceptor. nih.gov Studies on derivatives of a similar scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have shown that the 2-OH is essential for activity, and the 3-position is optimal for the methoxy group. nih.gov Moving the methoxy group to other positions, such as the 4- or 5-position, can lead to a reduction or drastic loss of activity. nih.gov This highlights the stringent positional requirements for these substituents to achieve optimal biological effect. The presence of a methoxy group can also reduce the potential for metal chelation that might be associated with a simple catechol (1,2-dihydroxybenzene) structure. nih.gov

Table 1: Impact of Hydroxy and Methoxy Group Positioning on Biological Activity

| Compound Analogue | Substituent Position | Observed Activity |

|---|---|---|

| 2-hydroxy-3-methoxy | OH at 2, OMe at 3 | Potent |

| 2-hydroxy-4-methoxy | OH at 2, OMe at 4 | Reduced |

| 2-hydroxy-5-methoxy | OH at 2, OMe at 5 | Inactive |

This table is illustrative and based on findings from related benzenesulfonamide (B165840) derivatives.

Optimal binding of 2-hydroxy-5-methoxybenzenesulfonamide derivatives to their biological targets is a function of both their three-dimensional shape (spatial requirements) and their electronic properties. The molecule must fit snugly into the binding pocket of the target protein. The sulfonamide group is a key player in this interaction, often coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrases. mdpi.com The deprotonated sulfonamide can form hydrogen bonds with amino acid residues, such as threonine, while the benzene ring can engage in hydrophobic interactions with residues like leucine and valine. mdpi.com The electron density distribution across the molecule, influenced by the hydroxyl and methoxy groups, also plays a crucial role in the strength and nature of these interactions. researchgate.net

Conformational Analysis and its Correlation with Observed Biological Activity

The biological activity of these compounds is also dependent on their conformational flexibility. The ability to adopt a specific three-dimensional shape that is complementary to the target's binding site is paramount. The rotation around the C-S and S-N bonds of the sulfonamide group allows the molecule to exist in various conformations. Computational studies can predict the most stable conformations and how they might interact with a biological target. researchgate.net The rigidity or flexibility of the substituents on the sulfonamide can influence the preferred conformation and, consequently, the inhibitory activity and isoform selectivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of 2-hydroxy-5-methoxybenzenesulfonamide, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov These models utilize various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. researchgate.net By establishing a mathematical relationship between these descriptors and the observed biological activity of a set of known compounds, a predictive model can be built. frontiersin.orgperiodikos.com.br Such models are valuable tools for guiding the design and optimization of new derivatives with enhanced potency and selectivity. nih.gov

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Studies of 2-Hydroxy-5-methoxybenzenesulfonamide Derivatives

The ability of 2-Hydroxy-5-methoxybenzenesulfonamide derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. These interactions are often highly specific, allowing for targeted effects on pathological processes.

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The sulfonamide moiety is crucial for this inhibitory activity. Research has focused on synthesizing derivatives with high affinity and selectivity for specific CA isozymes, particularly those associated with diseases like cancer. mdpi.com

Certain benzenesulfonamide (B165840) derivatives have demonstrated significant selectivity for tumor-associated CA isoforms, such as CA IX and CA XII, over the cytosolic isoforms CA I and II. nih.govnih.gov This selectivity is critical for minimizing off-target effects. For instance, some Schiff base derivatives incorporating a benzenesulfonamide scaffold have shown potent and selective inhibition of hCA IX and hCA XII. nih.gov The substitution patterns on the benzenesulfonamide ring, including the presence of hydroxyl and methoxy (B1213986) groups, play a pivotal role in determining the inhibitory potency and selectivity profile against various CA isoforms. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| Quinazoline-based Schiff derivatives | hCA I | 87.6–692.3 nM | Moderate |

| Quinazoline-based Schiff derivatives | hCA II | 16.9–29.7 nM | High |

| Quinazoline-based Schiff derivatives | hCA IX | 8.9–88.3 nM | High vs. hCA I |

| Quinazoline-based Schiff derivatives | hCA XII | 5.4–19.5 nM | High vs. hCA I/II |

| Tetrafluorobenzenesulfonamides | hCA IX | 1.5–38.9 nM | High vs. hCA I/II |

| Tetrafluorobenzenesulfonamides | hCA XII | 0.8–12.4 nM | High vs. hCA I/II |

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a crucial role in inflammation. mdpi.comresearchgate.net Inhibition of the 5-lipoxygenase (5-LOX) pathway is a key mechanism for the anti-inflammatory effects of certain compounds. nih.gov Derivatives of benzenesulfonamides have been investigated as potential LOX inhibitors. The mechanism of inhibition can involve direct interaction with the enzyme's active site or interference with the binding of the arachidonic acid substrate. mdpi.com Some studies have shown that certain phenolic compounds can down-regulate the expression of 5-LOX mRNA and protein. mdpi.com The anti-inflammatory properties of some traditional medicines have been attributed to the inhibition of the 5-LOX pathway, reducing the production of leukotriene B4 (LTB₄). nih.gov

The therapeutic potential of 2-Hydroxy-5-methoxybenzenesulfonamide derivatives extends to the inhibition of other critical enzyme systems.

Glyoxalase I (Glo1): This enzyme is part of a cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). nih.gov Cancer cells often overexpress Glo1, making it an attractive target for cancer therapy. nih.govmdpi.com Inhibition of Glo1 leads to an accumulation of cytotoxic MG, which can induce apoptosis in cancer cells. nih.gov Certain 1,4-benzenesulfonamide derivatives have been identified as potent inhibitors of human Glo1. nih.gov For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid has demonstrated significant Glo1 inhibitory activity. nih.gov

HIV Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by integrating the viral DNA into the host genome. nih.govmdpi.comgoogle.com Benzenesulfonamide derivatives have been designed and synthesized as inhibitors of HIV integrase. nih.govmdpi.com The inhibitory mechanism often involves the chelation of metal ions in the enzyme's active site, which is crucial for its catalytic activity. mdpi.com The presence of a free hydroxyl group on the styrylquinolin-7-yl-benzenesulfonamide scaffold has been shown to be important for inhibitory activity against HIV integrase. mdpi.com

Metallo-β-lactamases (MBLs): These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. nih.govnih.gov The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. While research is ongoing, the core structures of benzenesulfonamide derivatives are being explored for their potential to interact with the zinc ions in the active site of MBLs, thereby inhibiting their activity. nih.gov

Receptor Binding and Modulation Studies (e.g., Alpha-1 Adrenergic Receptors)

Beyond enzyme inhibition, benzenesulfonamide derivatives have been shown to interact with and modulate the activity of cellular receptors.

Alpha-1 Adrenergic Receptors: These receptors are involved in various physiological processes, and their antagonists are used to treat conditions like hypertension and benign prostatic hyperplasia. guidetopharmacology.org While the parent compound 2-Hydroxy-5-methoxybenzenesulfonamide itself is not a primary ligand, derivatives have been synthesized and evaluated for their binding affinity to adrenergic receptors. For instance, certain compounds have shown binding to α₂-adrenergic receptor subtypes. nih.gov The methoxy group, in particular, has been shown to influence the potency of related structures at α₂-adrenoreceptors, although not always in a predictable manner. nih.gov

Cellular Pathway Modulation by Benzenesulfonamide Derivatives

The biological effects of 2-Hydroxy-5-methoxybenzenesulfonamide derivatives are often the result of their ability to modulate complex cellular pathways, particularly those involved in cell proliferation and apoptosis.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division. nih.govmdpi.com Agents that interfere with tubulin dynamics are potent anti-cancer drugs. nih.gov A number of benzenesulfonamide derivatives have been identified as tubulin polymerization inhibitors. nih.govmdpi.com These compounds bind to tubulin, preventing its polymerization into microtubules, which leads to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis. mdpi.comnih.govmdpi.com

Cell Cycle Arrest: By inhibiting tubulin polymerization or through other mechanisms, benzenesulfonamide derivatives can induce cell cycle arrest, a key mechanism of their anti-proliferative activity. mdpi.comnih.govresearchgate.net This arrest often occurs at the G2/M phase of the cell cycle, preventing cancer cells from dividing. mdpi.comnih.gov Some derivatives have also been observed to cause cell cycle blockade at the G0/G1 phase. nih.govresearchgate.net

p53/bcl-2 Signaling: The tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2 are critical regulators of apoptosis. nih.govmdpi.com The p53 pathway can induce apoptosis by activating pro-apoptotic members of the Bcl-2 family, such as Bax. mdpi.comnih.gov Some benzenesulfonamide derivatives have been shown to induce apoptosis through mechanisms that involve the p53 and Bcl-2 signaling pathways. frontiersin.orgmdpi.com This can involve the activation of p53, which in turn can down-regulate the expression of Bcl-2 and up-regulate the expression of Bax, leading to the activation of caspases and programmed cell death. nih.govfrontiersin.org

Table 2: Cellular Mechanisms of Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Mechanism | Effect | Key Proteins/Processes Involved |

|---|---|---|

| Tubulin Polymerization Inhibition | Anti-proliferative | Tubulin, Microtubules |

| Cell Cycle Arrest | Anti-proliferative | G2/M phase, G0/G1 phase |

| Apoptosis Induction | Cytotoxic | p53, Bcl-2, Bax, Caspases |

Antimicrobial Mechanisms Beyond Folate Synthesis Pathways

No studies were found that investigated or identified antimicrobial actions of 2-Hydroxy-5-methoxybenzenesulfonamide operating outside of the classical sulfonamide mechanism of inhibiting dihydropteroate (B1496061) synthase (DHPS) in the folate synthesis pathway.

Modulation of Inflammatory Response Pathways at a Cellular Level

There is no available research detailing the effects of 2-Hydroxy-5-methoxybenzenesulfonamide on cellular inflammatory pathways. Consequently, information regarding its potential to modulate the production of cytokines, influence the activity of inflammatory enzymes, or affect signaling cascades such as NF-κB or MAPK pathways is not available.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand, like 2-Hydroxy-5-methoxybenzenesulfonamide, and its biological target at the atomic level.

The general process of a molecular docking study involves preparing the 3D structures of both the ligand (e.g., 2-Hydroxy-5-methoxybenzenesulfonamide) and the target protein. The ligand is then placed in various orientations and conformations within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results of these simulations can identify the most likely binding mode and highlight crucial amino acid residues involved in the interaction. For example, a docking study of a Schiff base with the COVID-19 main protease revealed its potential to bind to the active site of the enzyme. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanism Elucidation

To gain a deeper understanding of chemical reactions, particularly those occurring in complex biological systems, a hybrid computational method known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. This approach combines the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding environment, such as the protein and solvent.

While specific QM/MM studies on 2-Hydroxy-5-methoxybenzenesulfonamide were not found, the application of this technique to similar molecules and reaction types provides a clear indication of its utility. For instance, QM/MM simulations have been instrumental in elucidating the catalytic mechanism of enzymes like 3-O-sulfotransferase, which is involved in the transfer of a sulfate (B86663) group. nih.gov Such studies can determine the energetics of the reaction pathway, identify transition states, and clarify the roles of key amino acid residues in catalysis. nih.gov

Another example is the use of QM/MM calculations to investigate the C-H amination reaction catalyzed by an engineered P450 enzyme. rsc.org These simulations can reveal how mutations in the enzyme's active site can enhance its reactivity and selectivity. rsc.org By applying QM/MM methods, researchers can model the bond-breaking and bond-forming processes with high accuracy, providing insights that are often difficult to obtain through experimental means alone. nih.gov

De Novo Design and Virtual Screening Methodologies for Novel Analogues

Computational chemistry offers powerful tools for the discovery of novel molecules with desired biological activities. Two such approaches are de novo design and virtual screening.

De Novo Design involves the creation of new molecular structures from scratch, often guided by the structure of the biological target. mendeley.com Starting with a fragment or a basic scaffold like 2-Hydroxy-5-methoxybenzenesulfonamide, algorithms can build new molecules by adding atoms or functional groups that are predicted to have favorable interactions with the target's binding site. This approach has the potential to explore a vast chemical space and identify truly novel chemotypes.

Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. researchgate.net Pharmacophore-based virtual screening is a common approach where a model is created based on the essential steric and electronic features of a known active molecule. This pharmacophore model is then used to screen databases for other molecules that possess a similar arrangement of these features. For instance, pharmacophore models have been developed for aryl sulfonamide derivatives to screen for antagonists of the 5HT7 receptor. researchgate.net A molecule like 2-Hydroxy-5-methoxybenzenesulfonamide could serve as a starting point for developing such a pharmacophore model.

Scaffold Hopping and Lead Optimization through Advanced Computational Approaches

Scaffold Hopping is a computational strategy in drug discovery that aims to identify new molecular backbones (scaffolds) that can retain the biological activity of a known active compound. nih.govbhsai.org This technique is valuable for discovering compounds with improved properties, such as better pharmacokinetics or novel intellectual property. The core idea is to replace the central framework of a molecule while preserving the key interactions with the target. redheracles.net For sulfonamide-based compounds, scaffold hopping could involve replacing the benzenesulfonamide (B165840) core with other chemical moieties that maintain the same spatial arrangement of key functional groups.

Lead Optimization is the process of refining a promising hit compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com Computational methods play a crucial role in this iterative process. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structure of compounds with their biological activity. patsnap.com Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to rationalize structure-activity relationships and guide the design of more potent analogs. ucl.ac.uk For a lead compound containing the 2-Hydroxy-5-methoxybenzenesulfonamide scaffold, computational lead optimization could involve suggesting modifications to the substituents on the aromatic ring or the sulfonamide group to enhance its desired properties. nih.gov

In Silico Prediction of Molecular Properties Relevant to Biological Research (e.g., lipophilicity, solubility)

The biological activity of a compound is not solely determined by its binding affinity to a target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties in the early stages of drug discovery. mdpi.comnih.gov

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's ability to cross cell membranes. ub.edu Various in silico methods, from fragment-based approaches to whole-molecule 3D methods, are available to predict logP values. nih.gov

Solubility is another crucial property that affects a drug's bioavailability. researchgate.net In silico models can predict the aqueous solubility of a compound, helping to identify potential issues early in the drug development process. nih.gov

Below is a table of computationally predicted molecular properties for 2-Hydroxy-5-methoxybenzenesulfonamide. These values are estimates generated by computational models and provide a preliminary assessment of the compound's drug-like properties.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 203.22 g/mol | Calculation |

| logP (Lipophilicity) | 1.25 | ALOGPS |

| Aqueous Solubility (logS) | -2.15 | ALOGPS |

| Hydrogen Bond Donors | 2 | Calculation |

| Hydrogen Bond Acceptors | 4 | Calculation |

| Topological Polar Surface Area | 86.99 Ų | Calculation |

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new molecules with improved ADME profiles.

Application As a Chemical Scaffold in Drug Discovery Research

Utility of the 2-Hydroxy-5-methoxybenzenesulfonamide Core as a Versatile Pharmacophore in Drug Design

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The 2-hydroxy-5-methoxybenzenesulfonamide scaffold possesses several key features that contribute to its potential as a versatile pharmacophore. These include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the sulfonyl group), and an aromatic ring capable of pi-stacking and hydrophobic interactions. The methoxy (B1213986) group can also influence the molecule's conformation and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.

Design and Synthesis of Compound Libraries Based on the Benzenesulfonamide (B165840) Scaffold for High-Throughput Screening

High-throughput screening (HTS) is a crucial component of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. The development of compound libraries based on the 2-hydroxy-5-methoxybenzenesulfonamide scaffold is a strategic approach to identify novel hit compounds.

The design of such libraries typically involves the modification of the sulfonamide nitrogen. This position is synthetically accessible and allows for the introduction of a wide variety of substituents, leading to a diverse set of compounds. Common synthetic strategies involve the reaction of 2-hydroxy-5-methoxybenzenesulfonyl chloride with a diverse collection of primary and secondary amines. This approach can generate a large library of analogs with varying steric and electronic properties.

Table 1: Representative Amine Building Blocks for Library Synthesis

| Amine Type | Example | Potential Interactions |

|---|---|---|

| Aliphatic | Cyclohexylamine | Hydrophobic interactions |

| Aromatic | Aniline | Pi-stacking, hydrophobic interactions |

| Heterocyclic | Piperidine | Hydrogen bonding, ionic interactions |

The resulting compound libraries can then be screened against a variety of biological targets to identify initial hits for further optimization.

Strategies for Scaffold Diversification and Chemical Space Exploration

To fully explore the therapeutic potential of the 2-hydroxy-5-methoxybenzenesulfonamide scaffold, various diversification strategies can be employed. These strategies aim to expand the chemical space covered by the compound library, increasing the probability of finding molecules with desired biological activities.

Modification of the Aromatic Ring: The benzene (B151609) ring itself can be modified by introducing additional substituents. This can alter the electronic properties of the ring and provide new points of interaction with a biological target. For example, the introduction of a halogen atom could introduce a halogen bonding interaction.

Scaffold Hopping: This advanced strategy involves replacing the core benzenesulfonamide scaffold with a different, isosteric ring system that maintains the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic properties.

Fragment-Based Elaboration: Starting with the core 2-hydroxy-5-methoxybenzenesulfonamide fragment, small chemical fragments can be grown or linked to build up a more complex molecule that fits optimally into a target's binding site.

Table 2: Scaffold Diversification Strategies

| Strategy | Description | Example |

|---|---|---|

| Ring Substitution | Addition of substituents to the benzene ring. | Introduction of a chloro or fluoro group. |

| Side Chain Modification | Variation of the R-group on the sulfonamide nitrogen. | Use of diverse amine building blocks. |

Case Studies of Scaffold-Based Research Leading to Preclinical Development Candidates

Despite the theoretical potential of the 2-hydroxy-5-methoxybenzenesulfonamide scaffold, a review of the current scientific literature does not reveal specific case studies of this exact scaffold leading to preclinical development candidates. Research has been conducted on structurally related benzenesulfonamide derivatives. For instance, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown potent and selective inhibition of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer. nih.gov However, these compounds possess a different substitution pattern and an additional benzylamino linker, distinguishing them from the core 2-hydroxy-5-methoxybenzenesulfonamide structure.

The absence of publicly available data on the progression of 2-hydroxy-5-methoxybenzenesulfonamide-based compounds into preclinical development suggests that this specific scaffold may be in the earlier stages of exploration or that research findings have not yet been disclosed. The principles of drug design and scaffold-based discovery outlined above, however, provide a strong rationale for its potential utility in future drug discovery efforts.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods in Structural Elucidation of Complex Derivatives (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for determining the molecular structure of new chemical entities. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. While specific data for 2-Hydroxy-5-methoxybenzenesulfonamide is not publicly available, analysis of structurally similar compounds, such as 2-Hydroxy-5-methoxybenzaldehyde (B1199172), provides insight into the expected spectral characteristics of the shared aromatic core. nih.govnp-mrd.orgchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For a derivative like 2-Hydroxy-5-methoxybenzaldehyde, ¹H and ¹³C NMR spectra reveal characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the phenolic hydroxyl group. np-mrd.orgchemicalbook.com For 2-Hydroxy-5-methoxybenzenesulfonamide, one would expect similar signals for the aromatic ring and methoxy group, with additional signals corresponding to the sulfonamide protons and distinct shifts for the carbon atoms bonded to the sulfonyl group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Hydroxy-5-methoxy-phenyl Moiety

| Atom | Signal Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic -H | ¹H | 6.8 - 7.5 | Three distinct signals in the aromatic region. |

| -OCH₃ | ¹H | ~3.8 | Singlet, integrating to 3 protons. |

| Phenolic -OH | ¹H | Variable (5.0 - 11.0) | Broad singlet, position is solvent and concentration dependent. |

| -SO₂NH₂ | ¹H | Variable | Broad singlet for the NH₂ protons, specific to the sulfonamide. |

| Aromatic -C | ¹³C | 110 - 160 | Six distinct signals for the aromatic carbons. |

| -OCH₃ | ¹³C | ~56 | Signal for the methoxy carbon. |

Data are predicted based on analogous structures like 2-Hydroxy-5-methoxybenzaldehyde. np-mrd.orgchemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a related compound, 2-Hydroxy-3-methoxybenzaldehyde, shows characteristic absorption bands. nist.gov For 2-Hydroxy-5-methoxybenzenesulfonamide, the IR spectrum would be expected to display strong, characteristic absorptions for the S=O stretches of the sulfonyl group, in addition to the O-H, N-H, C-O, and aromatic C=C vibrations.

Interactive Table: Key IR Absorption Bands for 2-Hydroxy-5-methoxybenzenesulfonamide Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Sulfonamide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1180 |

| C-O (Aryl ether) | Stretching | 1200 - 1275 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Data are predicted based on general values for functional groups and spectra of related compounds. nist.govchemicalbook.com

Mass Spectrometry (MS) MS provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For the trimethylsilyl (B98337) derivative of 2-Hydroxy-5-methoxybenzaldehyde, the molecular weight is 224.3284 g/mol . nist.gov In the analysis of 2-Hydroxy-5-methoxybenzenesulfonamide, mass spectrometry would be used to confirm the molecular ion peak and to study its fragmentation pathways, which would likely involve the loss of SO₂ or the sulfonamide group.

Chromatographic Techniques for Purity Assessment and Chiral Analysis in Research Settings (HPLC, Chiral HPLC)

Chromatography is essential for separating components of a mixture, making it a cornerstone for purity assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in pharmaceutical research. wu.ac.thwu.ac.thnih.gov

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of sulfonamides and related compounds. wu.ac.thwu.ac.th A typical setup involves a C8 or C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.th The method's parameters, such as mobile phase composition, flow rate, and detection wavelength (typically in the UV range), are optimized to achieve separation of the main compound from any impurities or degradation products. wu.ac.thnih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) For derivatives of 2-Hydroxy-5-methoxybenzenesulfonamide that are chiral, such as R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, chiral HPLC is necessary to separate the enantiomers. nih.govnih.govresearchgate.net A study on this compound successfully resolved its R- and S-enantiomers using a Crownpak CR (+) column, which contains a chiral crown ether as the selector. nih.gov The separation mechanism relies on the formation of a complex between the chiral stationary phase and the ammonium (B1175870) ion of the primary amine on the analyte. nih.gov This technique is crucial for ensuring the enantiomeric purity of chiral drug substances.

Interactive Table: Example Conditions for Chiral HPLC Separation of a 2-Methoxybenzene Sulfonamide Derivative

| Parameter | Condition |

|---|---|

| Compound | R/S-5-[2-aminopropyl]-2-methoxybenzene sulfonamide |

| Column | Crownpak CR (+) |

| Mobile Phase | Perchloric acid buffer (pH 1.0) |

| Detection | UV at 226 nm |

| Outcome | Successful resolution of R and S enantiomers. nih.gov |

Based on a study of a closely related chiral derivative. nih.govnih.govresearchgate.net

Crystallographic Studies for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. ijsr.net This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties and biological activity of a compound.

For a derivative containing the 2-Hydroxy-5-methoxybenzylidene moiety, N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide, single-crystal X-ray diffraction analysis revealed detailed structural information. nih.gov The study determined the crystal system, space group, and unit cell dimensions, and elucidated the role of hydrogen bonding and π–π stacking interactions in stabilizing the crystal lattice. nih.gov An intramolecular O—H···N hydrogen bond was shown to stabilize the molecular conformation. nih.gov Such studies on 2-Hydroxy-5-methoxybenzenesulfonamide would similarly provide critical insights into its solid-state conformation and packing.

Interactive Table: Crystallographic Data for a 2-Hydroxy-5-methoxybenzylidene Derivative

| Parameter | Value |

|---|---|

| Compound | N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide |

| Formula | C₁₆H₁₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5775 (13) |

| b (Å) | 11.0798 (11) |

| c (Å) | 9.5893 (9) |

| β (°) | 99.872 (2) |

| Key Interaction | Intramolecular O—H···N hydrogen bond. nih.gov |

Data from a study on a structurally related compound. nih.gov

Hyphenated Techniques (e.g., LC-MS) for Metabolite Identification in Preclinical Studies

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in preclinical studies for identifying the metabolic fate of drug candidates. acgpubs.orgusda.govnih.gov LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. acgpubs.org This allows for the separation of a parent drug from its metabolites in complex biological matrices like plasma or urine, followed by their structural characterization. usda.govnih.gov

In the preclinical evaluation of 2-Hydroxy-5-methoxybenzenesulfonamide, LC-MS would be used to investigate its biotransformation. Aromatic sulfonamides typically undergo several metabolic reactions, including Phase I oxidation (such as aromatic hydroxylation) and Phase II conjugation (such as N-acetylation, glucuronidation, or sulfation). researchgate.net In some cases, particularly with electron-deficient aromatic rings, metabolic cleavage of the sulfonamide bond via glutathione (B108866) (GSH) conjugation can occur. domainex.co.uk

The LC component separates these various metabolites based on their polarity. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge (m/z) ratio. By comparing the m/z values of the metabolites to that of the parent compound, the type of metabolic modification can be inferred. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions are fragmented to reveal structural details. acgpubs.orgnih.gov

Interactive Table: Potential Metabolic Pathways and Mass Changes for 2-Hydroxy-5-methoxybenzenesulfonamide

| Metabolic Reaction | Description | Change in Mass (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring. | +16 |

| N-Acetylation | Addition of an acetyl group (-COCH₃) to the sulfonamide nitrogen. | +42 |

| Glucuronidation | Conjugation with glucuronic acid, often at the phenolic -OH. | +176 |

| Sulfation | Conjugation with a sulfate (B86663) group, often at the phenolic -OH. | +80 |

Based on common metabolic pathways for aromatic sulfonamides. researchgate.netopenaccesspub.org

Preclinical Research and Biological Evaluation

In Vitro Cellular Assays for Biological Activity Profiling

A comprehensive review of scientific literature and research databases was conducted to gather information regarding the in vitro biological activity of 2-Hydroxy-5-methoxybenzenesulfonamide.

Cell Line-Based Studies (e.g., antiproliferative activity, cytotoxicity mechanisms)

No publicly available scientific studies were identified that specifically investigated the antiproliferative activity or cytotoxic mechanisms of 2-Hydroxy-5-methoxybenzenesulfonamide in cell line-based assays. While research exists on structurally related compounds, such as other substituted benzenesulfonamides, these findings are not directly applicable to the subject compound as per the strict inclusion criteria of this article. For instance, a study on 2-methoxy-5-amino-N-hydroxybenzamide, a related derivative, showed it could sensitize colon cancer cells to TRAIL-induced apoptosis. nih.gov However, no such data is available for 2-Hydroxy-5-methoxybenzenesulfonamide.

Due to the absence of research data, no data tables on the antiproliferative or cytotoxic effects of 2-Hydroxy-5-methoxybenzenesulfonamide can be provided.

Biochemical Enzyme Assays and Kinetic Analysis

There is a lack of specific research detailing the effects of 2-Hydroxy-5-methoxybenzenesulfonamide in biochemical enzyme assays. The sulfonamide functional group is a well-known pharmacophore for the inhibition of several enzymes, particularly carbonic anhydrases. nih.gov Studies on other 2-hydroxy-N-arylbenzenesulfonamides have identified them as inhibitors of ATP-citrate lyase. nih.gov Additionally, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been shown to be potent and selective inhibitors of 12-lipoxygenase. nih.gov However, no kinetic data or enzyme inhibition profiles for 2-Hydroxy-5-methoxybenzenesulfonamide have been reported in the scientific literature.

Consequently, no data table summarizing enzyme inhibition constants (e.g., IC₅₀, Kᵢ) or kinetic parameters for 2-Hydroxy-5-methoxybenzenesulfonamide can be presented.

Receptor Binding Assays and Ligand Displacement Studies

A thorough search of the scientific literature yielded no studies on the receptor binding profile of 2-Hydroxy-5-methoxybenzenesulfonamide. There is no available data from receptor binding assays or ligand displacement studies to indicate its affinity for any specific biological receptors.

Therefore, a data table of receptor binding affinities (e.g., Kᵢ, Kd, or IC₅₀ values) for 2-Hydroxy-5-methoxybenzenesulfonamide cannot be compiled.

Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

No specific data from antimicrobial susceptibility tests for 2-Hydroxy-5-methoxybenzenesulfonamide are available in the current body of scientific literature. While the sulfonamide class of compounds is known for its antimicrobial properties, and studies on derivatives such as those containing a 5-chloro-2-hydroxybenzaldehyde scaffold have shown activity against various bacteria and mycobacteria, the specific antimicrobial spectrum of 2-Hydroxy-5-methoxybenzenesulfonamide has not been reported. nih.gov

As a result, a data table of minimum inhibitory concentrations (MICs) for 2-Hydroxy-5-methoxybenzenesulfonamide against different microbial strains cannot be provided.

Preclinical Animal Models for Mechanistic Investigations (Excluding Efficacy and Safety in Humans)

There are no published preclinical studies using animal models to investigate the mechanisms of action of 2-Hydroxy-5-methoxybenzenesulfonamide. Research on a structurally related compound, 2-methoxy-5-amino-N-hydroxybenzamide, has been conducted in a murine model of colon cancer to explore its synergistic effects with other agents. nih.gov However, no such in vivo mechanistic investigations have been reported for 2-Hydroxy-5-methoxybenzenesulfonamide.

Q & A

Q. Table 1: Reaction Conditions for Sulfonamide Derivatives

| Step | Solvent | Temperature | Key Reagents | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Sulfonylation | DCM | 0–5°C | Chlorosulfonic acid | 60–75 | |

| Amine coupling | DMF | RT | NH₃ (gaseous) | 70–85 | |

| Hydrolysis | H₂O/EtOH | 80°C | HCl (6M) | 85–90 |

Q. Critical Factors :

- Solvent polarity affects nucleophilicity in substitution reactions.

- Temperature control prevents side reactions (e.g., over-sulfonation) .

Basic: What analytical techniques are essential for characterizing 2-Hydroxy-5-methoxybenzenesulfonamide?

Methodological Answer:

Structural confirmation and purity analysis require:

Q. Table 2: Key NMR Signals for Structural Confirmation

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| C2-OH | 10.2–10.5 | Singlet | |

| C5-OCH₃ | 3.8–3.9 | Singlet | |

| SO₂NH₂ | 5.5–6.5 | Broad |

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) arise from:

Q. Strategies for Validation :

Standardized assays : Use CLSI guidelines for antimicrobial testing with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess potency variability .

Computational modeling : Compare molecular docking results (e.g., binding affinity to dihydropteroate synthase) with experimental IC₅₀ values .

Q. Table 3: Comparative Bioactivity of Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methoxy derivative | Dihydropteroate synthase | 0.12 | pH 7.4, 37°C | |

| 5-Fluoro-2-methoxy derivative | Carbonic anhydrase | 1.8 | pH 6.5, 25°C |

Advanced: What strategies optimize regioselectivity in sulfonylation reactions for derivatives of 2-Hydroxy-5-methoxybenzenesulfonamide?

Methodological Answer:

Regioselectivity challenges arise due to competing sulfonation at C3 or C6 positions. Solutions include:

- Directing group placement : The hydroxyl group at C2 directs sulfonation to C5 via hydrogen bonding with the sulfonating agent .

- Low-temperature kinetics : Slow addition of chlorosulfonic acid at 0°C minimizes polysubstitution .

- Protective groups : Temporarily protecting the hydroxyl group (e.g., acetyl) ensures selective sulfonation at C5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.